

physical and chemical properties of 1-Dodecylpyrrolidin-2-one-d6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Dodecylpyrrolidin-2-one-d6

Cat. No.: B12370116

[Get Quote](#)

In-Depth Technical Guide: 1-Dodecylpyrrolidin-2-one-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **1-Dodecylpyrrolidin-2-one-d6**. It includes detailed experimental protocols for its synthesis and analysis, and explores its potential biological interactions, offering valuable insights for its application in research and drug development.

Core Physical and Chemical Properties

While specific experimental data for the deuterated form (d6) is not readily available in the public domain, the following table summarizes the known physical and chemical properties of the non-deuterated parent compound, 1-Dodecylpyrrolidin-2-one. These values are considered a close approximation for the deuterated analogue, as deuterium substitution typically has a minimal effect on these bulk properties.

Property	Value
Molecular Formula	C ₁₆ H ₂₅ D ₆ NO
Molecular Weight	~259.49 g/mol (for d6)
CAS Number (unlabeled)	2687-96-9
Appearance	Colorless to transparent liquid
Density	Approximately 0.89 - 0.9 g/cm ³ at 25°C[1]
Melting Point	4°C[2]
Boiling Point	202-205°C at 11 mmHg[2], 353.0°C at 760 mmHg[1]
Flash Point	>230°F (>110°C)[2][3]
Water Solubility	51.7 mg/L at 20°C[2]
LogP	4.5297[4]

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and analysis of **1-Dodecylpyrrolidin-2-one-d6**, based on established procedures for similar compounds.

Synthesis of 1-Dodecylpyrrolidin-2-one-d6

A common method for the synthesis of N-alkylpyrrolidones is the nucleophilic substitution reaction between a pyrrolidinone and an alkyl halide. For the deuterated variant, a deuterated starting material would be employed.

Reaction:



Materials:

- 2-Pyrrolidinone-d6

- 1-Bromododecane
- Sodium hydride (NaH) or other strong base
- Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Silica gel for column chromatography
- Hexanes and ethyl acetate for chromatography

Procedure:

- In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-Pyrrolidinone-d₆ in anhydrous THF.
- Cool the solution to 0°C using an ice bath.
- Slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
- Add 1-Bromododecane (1.0 equivalent) dropwise to the reaction mixture.
- Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and cautiously quench with water.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure using a rotary evaporator.

- Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to yield pure **1-Dodecylpyrrolidin-2-one-d6**.

Analytical Characterization

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for assessing the purity and confirming the molecular weight of **1-Dodecylpyrrolidin-2-one-d6**.

Instrumentation:

- Standard GC-MS system with a suitable capillary column (e.g., HP-5ms).

Sample Preparation:

- Dissolve a small amount of the synthesized compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC Conditions (suggested):

- Inlet Temperature: 250°C
- Oven Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at a rate of 15°C/min, and hold for 5 minutes.
- Carrier Gas: Helium
- Injection Mode: Splitless

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 40-500

Expected Results:

- The chromatogram should show a single major peak corresponding to **1-Dodecylpyrrolidin-2-one-d6**. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, confirming the structure and successful deuteration.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure and the precise location and extent of deuterium incorporation.

Instrumentation:

- 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

¹H NMR Spectroscopy:

- The proton NMR spectrum is expected to show a significant reduction or absence of signals corresponding to the positions where deuterium has been incorporated in the pyrrolidinone ring. The signals for the dodecyl chain protons will remain.

²H (Deuterium) NMR Spectroscopy:

- Deuterium NMR can be used to directly observe the deuterium nuclei, confirming their presence and providing information about their chemical environment.

¹³C NMR Spectroscopy:

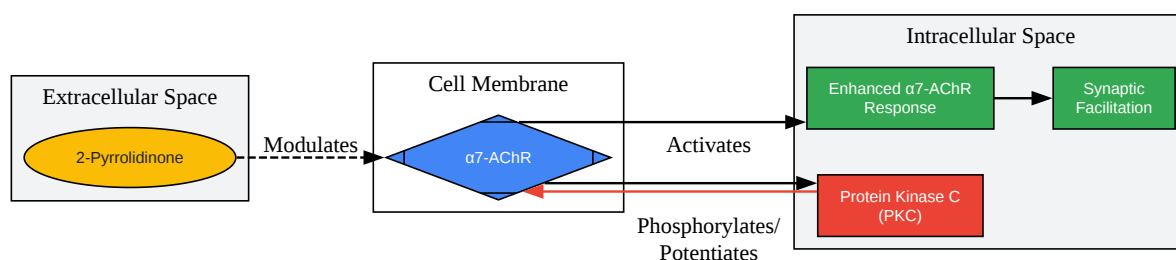
- In the proton-decoupled ¹³C NMR spectrum, the carbon atoms bonded to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling. This provides definitive evidence of the location of deuteration.

Biological Activity and Signaling Pathway

While 1-Dodecylpyrrolidin-2-one is primarily known for its surfactant properties and use as a penetration enhancer in drug delivery, the core pyrrolidinone structure is found in various biologically active molecules. Notably, the parent compound, 2-pyrrolidinone, has been shown to modulate neuronal signaling pathways.

Research has indicated that 2-pyrrolidinone can enhance the response of $\alpha 7$ nicotinic acetylcholine receptors ($\alpha 7$ -AChR) through a mechanism involving Protein Kinase C (PKC).^[3] This potentiation of $\alpha 7$ -AChR activity leads to a long-lasting facilitation of synaptic transmission in the hippocampus.^[3] This suggests that N-alkylated pyrrolidinones, such as 1-Dodecylpyrrolidin-2-one, may possess neuromodulatory activities that warrant further investigation.

Below is a diagram illustrating the proposed signaling pathway.



[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway of 2-pyrrolidinone.

Applications in Drug Development

The unique properties of 1-Dodecylpyrrolidin-2-one make it a compound of interest in drug development for several reasons:

- **Drug Delivery:** Its surfactant nature and ability to act as a penetration enhancer can be exploited to improve the delivery of therapeutic agents, particularly for transdermal and topical formulations.^[5]

- **Neuromodulatory Potential:** Given the activity of the pyrrolidinone core on neuronal receptors, **1-Dodecylpyrrolidin-2-one-d6** could be investigated as a novel therapeutic agent for neurological disorders. The long alkyl chain would significantly alter its pharmacokinetic and pharmacodynamic properties compared to the parent 2-pyrrolidinone.
- **Deuteration for Improved Pharmacokinetics:** The incorporation of deuterium (as in **1-Dodecylpyrrolidin-2-one-d6**) is a strategy used in drug development to alter the metabolic profile of a compound. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, potentially leading to a longer half-life, reduced toxic metabolites, and an improved overall pharmacokinetic profile.

Conclusion

1-Dodecylpyrrolidin-2-one-d6 is a valuable compound for research and development, combining the established properties of an N-alkylpyrrolidinone with the potential benefits of isotopic labeling. While further studies are needed to fully elucidate the specific properties and biological activities of the deuterated form, this guide provides a solid foundation of its characteristics and potential applications, particularly in the fields of drug delivery and neuroscience. The connection of the pyrrolidinone scaffold to neuronal signaling pathways opens up exciting new avenues for investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. bocsci.com [bocsci.com]
- 3. 2-pyrrolidinone induces a long-lasting facilitation of hippocampal synaptic transmission by enhancing alpha7 ACh receptor responses via a PKC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [physical and chemical properties of 1-Dodecylpyrrolidin-2-one-d6]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370116#physical-and-chemical-properties-of-1-dodecylpyrrolidin-2-one-d6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com